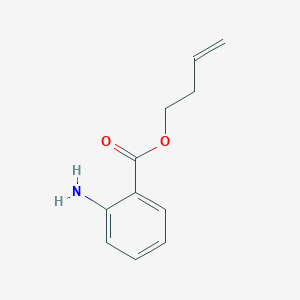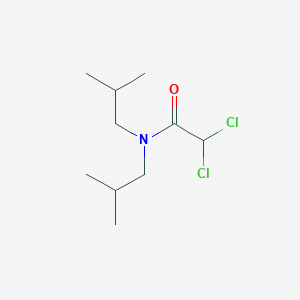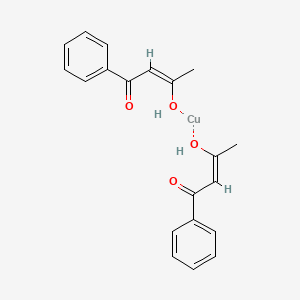
Copper(II)benzoylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II)benzoylacetonate, also known as bis(1-phenyl-1,3-butanedionato)copper(II), is an organometallic compound with the chemical formula C20H18CuO4. It is a coordination complex where copper(II) ions are chelated by benzoylacetonate ligands. This compound is known for its vibrant blue color and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Copper(II)benzoylacetonate can be synthesized through the reaction of benzoylacetone with copper salts such as copper sulfate or copper acetate. The typical synthetic route involves dissolving benzoylacetone in methanol and then adding the copper salt solution to it in a 2:1 molar ratio. The reaction mixture is stirred and allowed to crystallize, forming the this compound complex. The resulting crystals are then filtered and dried .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and controlled environments can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Copper(II)benzoylacetonate undergoes various chemical reactions, including:
Oxidation and Reduction: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The benzoylacetonate ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of new copper complexes.
Coordination Reactions: this compound can coordinate with other molecules or ions, forming adducts or complexes with different geometries.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands such as phosphines and amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Copper(II)benzoylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes.
Biology and Medicine: Research has shown that this compound can inhibit tubulin polymerization, making it a potential candidate for anticancer therapies. .
Industry: The compound is used in the production of optical materials and as a precursor in the synthesis of other organometallic compounds.
Wirkmechanismus
The mechanism by which copper(II)benzoylacetonate exerts its effects involves its ability to interact with various molecular targets. For instance, its inhibition of tubulin polymerization is attributed to its binding to multiple sites on the tubulin protein, preventing its assembly into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
Additionally, the compound’s antioxidant activity is linked to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The copper center plays a crucial role in these redox reactions, cycling between different oxidation states to neutralize ROS .
Vergleich Mit ähnlichen Verbindungen
Copper(II)benzoylacetonate can be compared with other copper(II) complexes, such as copper(II)acetylacetonate and copper(II)salicylaldehyde. These compounds share similar coordination chemistry but differ in their ligand structures and resulting properties:
Copper(II)acetylacetonate: This compound has acetylacetonate ligands instead of benzoylacetonate. It is also used as a catalyst and in the synthesis of other organometallic compounds. its electronic properties and reactivity may differ due to the different ligand environment.
Copper(II)salicylaldehyde: This complex features salicylaldehyde ligands, which provide different coordination geometries and reactivity patterns.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis, medicine, and materials science .
Eigenschaften
Molekularformel |
C20H20CuO4 |
|---|---|
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
copper;(Z)-3-hydroxy-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,11H,1H3;/b2*8-7-; |
InChI-Schlüssel |
CAJGWIIPLPMUDM-ATMONBRVSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Cu] |
Kanonische SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Cu] |
Physikalische Beschreibung |
Blue-green solid; [Gelest MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


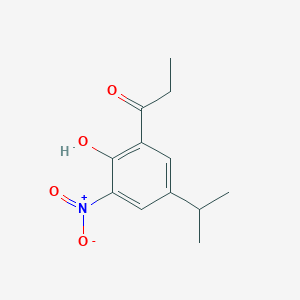
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
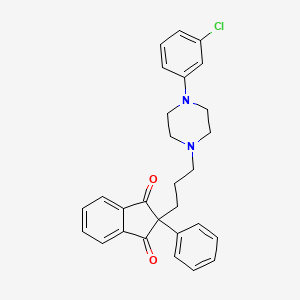
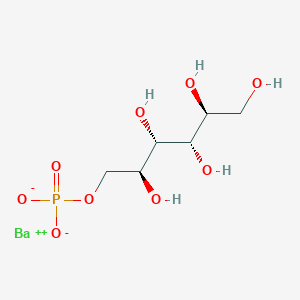
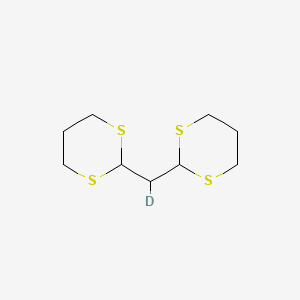
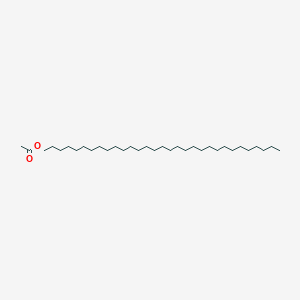
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
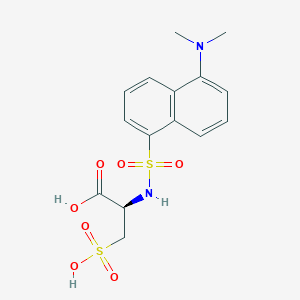

![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
